3-Benzylpentanedinitrile
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Overview
Description
3-Benzylpentanedinitrile is an organic compound characterized by the presence of a benzyl group attached to a pentanedinitrile backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Benzylpentanedinitrile can be synthesized through several methods:
From Halogenoalkanes: The halogenoalkane is heated under reflux with a solution of sodium or potassium cyanide in ethanol.
From Amides: Amides can be dehydrated by heating with phosphorus (V) oxide, resulting in the formation of nitriles.
From Aldehydes and Ketones: Aldehydes and ketones react with hydrogen cyanide to form hydroxynitriles, which can be further processed to obtain nitriles.
Industrial Production Methods: Industrial production of this compound typically involves large-scale application of the above synthetic routes, with optimization for yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.
Types of Reactions:
Reduction: Reduction of nitriles can yield primary amines.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, where the -CN group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas with a metal catalyst.
Substitution: Various nucleophiles depending on the desired product.
Major Products:
Oxidation: Benzoic acids.
Reduction: Primary amines.
Substitution: Varied products depending on the nucleophile used.
Scientific Research Applications
3-Benzylpentanedinitrile has several applications in scientific research:
Mechanism of Action
The mechanism by which 3-Benzylpentanedinitrile exerts its effects involves interactions with various molecular targets:
Molecular Targets: Enzymes and receptors that interact with the nitrile group.
Pathways Involved: The compound can influence metabolic pathways by acting as a substrate or inhibitor in enzymatic reactions.
Comparison with Similar Compounds
Benzyl Cyanide: Similar structure but with a single nitrile group.
Phenylacetonitrile: Another nitrile compound with a phenyl group attached to an acetonitrile backbone.
Uniqueness: 3-Benzylpentanedinitrile is unique due to its dual nitrile groups, which provide distinct reactivity and potential for diverse applications compared to its analogs .
Properties
CAS No. |
138145-56-9 |
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Molecular Formula |
C12H12N2 |
Molecular Weight |
184.24 g/mol |
IUPAC Name |
3-benzylpentanedinitrile |
InChI |
InChI=1S/C12H12N2/c13-8-6-12(7-9-14)10-11-4-2-1-3-5-11/h1-5,12H,6-7,10H2 |
InChI Key |
YFKVMGWXXLHWGZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(CC#N)CC#N |
Origin of Product |
United States |
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